Dimethyl(octyl)phosphane

Description

Significance of Tertiary Phosphines in Modern Chemistry

Tertiary phosphines, compounds with the general formula R₃P, are a cornerstone of organometallic chemistry and homogeneous catalysis. purdue.edusigmaaldrich.com They function as crucial ligands, which are molecules that bind to a central metal atom to form a coordination complex. sigmaaldrich.com These phosphine-metal complexes are pivotal catalysts in a vast array of industrial and academic chemical transformations. purdue.eduacs.org

The significance of tertiary phosphines lies in their ability to stabilize metal centers in various oxidation states and to modulate their catalytic activity and selectivity. molaid.comlibretexts.org They are integral to many Nobel Prize-winning reactions, including palladium-catalyzed cross-coupling reactions (like the Suzuki, Heck, and Buchwald-Hartwig reactions), which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. molaid.comacs.org Furthermore, phosphine (B1218219) ligands are used in hydrogenation, hydroformylation, and polymerization processes. purdue.edumolaid.com Their widespread use is a direct consequence of the ease with which their properties can be systematically and predictably altered by varying the organic (R) groups attached to the phosphorus atom. umb.edu

Role of Ligand Steric and Electronic Properties in Chemical Transformations

The efficacy of a phosphine ligand in a catalytic cycle is governed by two primary factors: its steric properties (size) and its electronic properties (electron-donating ability). libretexts.orgumb.edu

Steric Properties : The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ). This is a measure of the physical space occupied by the ligand around the metal center. libretexts.org Bulky ligands can accelerate certain reaction steps, such as reductive elimination, and can create a specific coordination environment that favors a desired reaction pathway, thus enhancing selectivity. The size of the substituents on the phosphorus atom dictates how many ligands can fit around a metal, influencing the coordination number of the resulting complex. libretexts.org

Electronic Properties : The electronic effect of a phosphine ligand refers to its ability to donate its lone pair of electrons to the metal center (σ-donation). umb.edu This property is often evaluated using the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency in nickel-carbonyl complexes containing the phosphine ligand. libretexts.org Electron-rich phosphines, such as trialkylphosphines, are strong σ-donors. This strong donation increases the electron density on the metal, which can facilitate key catalytic steps like oxidative addition, particularly with less reactive substrates such as aryl chlorides.

The ability to independently tune these steric and electronic properties by changing the R groups allows for the rational design of catalysts tailored for specific chemical transformations. umb.edu

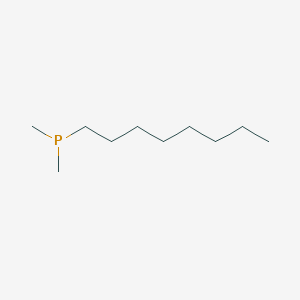

Overview of Dimethyl(octyl)phosphane as a Representative Trialkylphosphine

This compound (also known as octyldimethylphosphine) is a trialkylphosphine with the chemical formula C₁₀H₂₃P. molaid.com It features two methyl groups and one n-octyl group attached to the central phosphorus atom. As a trialkylphosphine, it is characterized by its electron-rich nature, making it a strong σ-donor ligand. acs.orgacs.org Its structure, with one long alkyl chain and two small alkyl groups, gives it an asymmetric steric profile. This combination of properties makes it a potentially useful ligand in various catalytic applications where the electronic and steric demands need to be carefully balanced. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

34684-16-7 |

|---|---|

Molecular Formula |

C10H23P |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

dimethyl(octyl)phosphane |

InChI |

InChI=1S/C10H23P/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 |

InChI Key |

LFZKSOOXPOYSSJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCP(C)C |

Canonical SMILES |

CCCCCCCCP(C)C |

Origin of Product |

United States |

Coordination Chemistry of Dimethyl Octyl Phosphane and Its Metal Complexes

Principles of Metal-Phosphorus Bond Formation

The bond between a transition metal and a phosphine (B1218219) ligand like dimethyl(octyl)phosphane is primarily a dative covalent bond, often described in terms of two main components: σ-donation and π-acceptance. dalalinstitute.com

σ-Donation : The phosphine ligand donates its lone pair of electrons from a phosphorus-centered orbital to a vacant d-orbital on the metal center. dalalinstitute.comlibretexts.org This is the principal bonding interaction. Trialkylphosphines, such as this compound, are considered strong σ-donors due to the electron-releasing nature of the alkyl groups, which increases the electron density on the phosphorus atom and enhances its ability to donate the lone pair. tcichemicals.comumb.edu

π-Acceptance (Back-bonding) : The phosphine ligand can accept electron density from filled metal d-orbitals into its own empty orbitals. wikipedia.orglibretexts.org For phosphines, the acceptor orbitals are not d-orbitals on phosphorus, as was once thought, but are now understood to be the antibonding (σ) orbitals of the phosphorus-carbon (P-C) bonds. wikipedia.orgumb.edursc.org The extent of this π-back-bonding depends on the energy of these σ orbitals. For alkylphosphines like this compound, these orbitals are relatively high in energy, making them weak π-acceptors compared to phosphines with electronegative substituents (e.g., PF₃). wikipedia.orgumb.edu

Therefore, the metal-phosphorus bond in complexes of this compound is characterized by strong σ-donation from the ligand to the metal and weak π-back-donation from the metal to the ligand. This bonding scheme increases the electron density at the metal center, which can stabilize metals in low oxidation states and influence the reactivity of the entire complex. fiveable.me The lipophilic character imparted by the octyl group also enhances the solubility of its metal complexes in nonpolar organic solvents. wikipedia.orgdalalinstitute.com

Characterization Techniques for Coordination Compounds

The structure, bonding, and dynamics of metal-dimethyl(octyl)phosphane complexes are elucidated using a variety of spectroscopic and analytical techniques. numberanalytics.com Each method provides unique insights into the nature of the coordination compound.

| Technique | Information Provided |

| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the chemical environment of the phosphorus atom. The change in chemical shift (Δδ) upon coordination reveals the extent of electronic interaction with the metal. P-P spin-spin coupling can elucidate the structure of complexes with multiple phosphine ligands. wikipedia.org |

| X-ray Crystallography | Offers precise data on the solid-state structure, including M-P bond lengths, bond angles, and the overall coordination geometry of the complex. numberanalytics.commdpi.com This is the definitive method for determining the steric environment around the metal center. |

| Infrared (IR) Spectroscopy | Useful for probing the electronic effects of the phosphine ligand on co-ligands, particularly carbon monoxide (CO). The σ-donating strength of the phosphine influences the M-CO bond, which is observable as a shift in the C-O stretching frequency (ν(CO)). Stronger σ-donating phosphines lead to lower ν(CO) values. libretexts.orglibretexts.org |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition. numberanalytics.com |

These techniques collectively allow for a comprehensive understanding of the synthesized metal complexes. For a this compound complex, ³¹P NMR would be particularly crucial for confirming coordination and assessing the electronic environment in solution, while X-ray crystallography would provide definitive proof of its solid-state structure and steric arrangement. numberanalytics.comwikipedia.org

Ligand Field Effects and Electronic Structure Perturbations

The coordination of this compound to a metal center significantly perturbs the metal's electronic structure. As a strong σ-donor, the phosphine ligand introduces a strong ligand field, causing a substantial splitting of the metal's d-orbitals. numberanalytics.com This interaction raises the energy of the metal's d-orbitals, particularly those with lobes pointing towards the ligand (e.g., d_z²).

The electronic influence of a phosphine ligand is often quantified by the Tolman Electronic Parameter (TEP). This parameter is derived from the A₁ symmetric C-O stretching frequency (ν(CO)) in a standard [Ni(CO)₃(L)] complex. numberanalytics.comrsc.org A lower TEP value corresponds to a more electron-donating (more basic) phosphine, which pushes more electron density onto the metal, leading to increased π-back-bonding to the CO ligands and thus a lower ν(CO). libretexts.orgrsc.org

While the specific TEP for this compound is not widely reported, it is expected to be comparable to other simple trialkylphosphines like trimethylphosphine (B1194731) (PMe₃) and triethylphosphine (B1216732) (PEt₃), classifying it as a strongly electron-donating ligand.

Table of Representative Tolman Electronic Parameters (TEP)

| Ligand (L) | TEP (ν(CO), cm⁻¹) |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

| PCl₃ | 2097.0 |

| PF₃ | 2110.8 |

Data sourced from reference wikipedia.org.

The strong σ-donation from this compound increases the electron density on the metal, which can in turn affect the bonding and reactivity of other ligands in the coordination sphere. fiveable.me The weak π-accepting ability means it does not significantly compete with other π-acceptor ligands (like CO) for metal d-electron density. libretexts.org

Impact of Steric Environment on Coordination Geometry

The size of a phosphine ligand plays a critical role in determining the coordination number, geometry, and reactivity of its metal complexes. numberanalytics.com The steric bulk of phosphine ligands is most commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. chemeurope.comwikipedia.org

A larger cone angle indicates greater steric hindrance, which can limit the number of ligands that can coordinate to a metal center, often leading to complexes with lower coordination numbers. libretexts.orgfiveable.me This can be a desirable trait in catalysis, as coordinatively unsaturated species are often more reactive. libretexts.org The steric bulk also influences the geometry of the complex; for instance, very bulky ligands can cause distortions from ideal geometries or favor specific isomers (e.g., trans over cis). numberanalytics.comresearchgate.net

For this compound, the cone angle would be a weighted average of the small methyl groups and the larger, more flexible octyl group. The flexibility of the n-octyl chain means its steric impact can be conformation-dependent. However, it is generally considered a less sterically demanding ligand than those with bulky, branched substituents like tert-butyl or cyclohexyl groups. Its steric profile would likely be greater than trimethylphosphine but less than tricyclohexylphosphine.

Table of Representative Tolman Cone Angles (θ)

| Ligand | Cone Angle (θ) in degrees |

|---|---|

| PMe₃ | 118 |

| P(OEt)₃ | 109 |

| PPh₃ | 145 |

| P(o-tolyl)₃ | 194 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

Data sourced from references tcichemicals.comfiveable.meresearchgate.netmanchester.ac.uk.

The balance of moderate steric bulk and strong electronic donation makes ligands like this compound useful for catalytic applications where a stable metal-ligand bond is required without completely blocking reactive sites on the metal. tcichemicals.com

Stability and Reactivity Profiles of Metal-Dimethyl(octyl)phosphane Complexes

The stability and reactivity of metal complexes containing this compound are governed by the interplay of the electronic and steric factors discussed previously.

Stability:

Thermal Stability: The M-P bond in trialkylphosphine complexes is generally strong and thermally stable. Phosphines are often considered "spectator" ligands, meaning they remain bound to the metal center throughout a reaction cycle without participating directly, though dissociation can occur under certain conditions. wikipedia.orgdalalinstitute.com

Oxidative Stability: A significant practical consideration for trialkylphosphines is their sensitivity to oxidation. acs.org this compound, like other alkylphosphines, is susceptible to oxidation to the corresponding phosphine oxide, especially when not coordinated to a metal. mdpi.combham.ac.uk This necessitates handling in an inert atmosphere. The resulting phosphine oxide complexes, which bind through the oxygen atom, are also known but exhibit different coordination properties. wikipedia.org

Reactivity:

Ligand Dissociation: The steric bulk of the phosphine ligand influences the lability of the M-P bond. While this compound is not exceptionally bulky, its dissociation from a metal center can be a key step in many catalytic cycles, creating a vacant coordination site necessary for substrate binding. dalalinstitute.com

Influence on Catalysis: The strong electron-donating nature of this compound makes the coordinated metal center more electron-rich. This enhanced nucleophilicity can promote key catalytic steps such as oxidative addition, a common reaction in cross-coupling catalysis. tcichemicals.com Conversely, its steric profile can influence the selectivity of reactions by controlling how substrates approach the metal center. numberanalytics.comrsc.org The long octyl chain also imparts high solubility in hydrocarbon solvents, which is advantageous for homogeneous catalysis in non-polar media. dalalinstitute.com

Catalytic Applications of Dimethyl Octyl Phosphane in Homogeneous Systems

General Mechanistic Considerations in Phosphine-Mediated Catalysis

Phosphine (B1218219) ligands are central to homogeneous catalysis, primarily due to their ability to fine-tune the properties of a metal catalyst. researchgate.netresearchgate.net The efficacy of a phosphine ligand like dimethyl(octyl)phosphane is governed by a combination of its electronic and steric characteristics. tandfonline.com

Electronic Effects: Phosphines act as σ-donors and π-acceptors. researchgate.net The phosphorus atom donates its lone pair of electrons to an empty d-orbital on the metal center, forming a strong σ-bond. Trialkylphosphines, such as this compound, are considered strong σ-donors due to the electron-releasing nature of the alkyl groups. mdpi.com This electron donation increases the electron density on the metal, which can facilitate key catalytic steps like oxidative addition and influence the metal's reactivity toward substrates. researchgate.net The electronic properties of a phosphine are often quantified by parameters such as the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of nickel-carbonyl complexes. A lower TEP value indicates a more electron-donating phosphine.

Steric Effects: The size of the substituents on the phosphorus atom creates a sterically hindered environment around the metal center. researchgate.net This steric bulk is crucial for stabilizing low-coordinate metal complexes, which are often the active catalytic species. researchgate.net It also plays a decisive role in controlling selectivity by directing the approach of substrates to the metal. tandfonline.com The primary measure for the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined metal-phosphorus distance. This compound, with two small methyl groups and a larger n-octyl group, possesses moderate steric bulk.

The interplay of these steric and electronic factors is fundamental to the catalytic cycle. uva.nl For instance, in many cross-coupling reactions, an electron-rich, bulky phosphine ligand promotes the rate-limiting oxidative addition step and the final reductive elimination step, leading to a more efficient catalytic turnover. rsc.org

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees | Tolman Electronic Parameter (TEP) in cm⁻¹ | General Classification |

|---|---|---|---|

| Trimethylphosphine (B1194731) (PMe₃) | 118 | 2064.1 | Small, Electron-rich |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 | Bulky, Very Electron-rich |

| Triphenylphosphine (B44618) (PPh₃) | 145 | 2068.9 | Bulky, Less Electron-rich |

| This compound (PMe₂Oct) | ~130-140 (Estimated) | ~2063 (Estimated) | Moderately Bulky, Electron-rich |

Note: Values for this compound are estimated based on structurally similar trialkylphosphines.

This compound as a Ligand in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-phosphine complexes being the most common catalysts. eiu.edu Trialkylphosphines like this compound are effective ligands in these systems due to their strong electron-donating nature. rsc.org

In palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. organic-chemistry.org The phosphine ligand stabilizes the Pd(0) active species. Its electron-donating character facilitates the oxidative addition of the organohalide to the palladium center. The steric bulk of the ligand influences the rate of reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Phosphine ligands are used to stabilize the palladium catalyst and control its reactivity. wikipedia.org Electron-rich trialkylphosphines can enhance the catalytic activity, particularly with less reactive substrates like aryl chlorides.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide. wikipedia.orgnumberanalytics.com The high reactivity of organozinc reagents makes the Negishi coupling highly versatile. Ligands like this compound can be beneficial by promoting the crucial reductive elimination step and preventing side reactions. nih.gov

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 4-Bromotoluene | Electrophile |

| Boronic Acid | Phenylboronic Acid | Nucleophile |

| Palladium Precatalyst | Pd(OAc)₂ | Catalyst Source |

| Phosphine Ligand | This compound (or similar trialkylphosphine) | Stabilizes Pd(0), promotes oxidative addition/reductive elimination |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Water | Reaction Medium |

Palladium-catalyzed C-N (Buchwald-Hartwig amination) and C-O cross-coupling reactions are fundamental for synthesizing arylamines and diaryl ethers, respectively. organic-chemistry.orggoogle.com These reactions follow a similar catalytic cycle to C-C couplings. The choice of phosphine ligand is critical for success. google.com Electron-rich and bulky ligands are often required to facilitate the reductive elimination step, which can be challenging for these bond formations. The strong σ-donating ability of this compound makes it a suitable candidate for these transformations, promoting the formation of the C-N or C-O bond from the palladium center. researchgate.netincatt.nl

This compound in Hydrogenation and Transfer Hydrogenation Processes

Homogeneous hydrogenation, catalyzed by transition metal complexes, is a cornerstone of organic synthesis for the reduction of unsaturated functional groups. Phosphine ligands are essential for modulating the activity and selectivity of catalysts based on rhodium, ruthenium, and iridium. nih.gov

In catalytic hydrogenation , a phosphine ligand like this compound influences the electronic environment of the metal, affecting its ability to activate molecular hydrogen (H₂) and coordinate the substrate. The steric properties of the ligand can impart enantioselectivity in asymmetric hydrogenations if a chiral phosphine is used. For non-chiral ligands, sterics can still influence substrate selectivity.

Transfer hydrogenation offers an alternative to using high-pressure H₂ gas, instead employing hydrogen donor molecules like isopropanol (B130326) or formic acid. maynoothuniversity.ie Iridium and ruthenium complexes with phosphine ligands are highly effective for these reactions. maynoothuniversity.ie The role of the phosphine ligand is similar to that in direct hydrogenation, where it helps stabilize the active metal hydride species and facilitates the hydrogen transfer steps. The basicity of trialkylphosphines can also play a role in the catalytic cycle. sigmaaldrich.com

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Substrate | Acetophenone | Molecule to be reduced |

| Catalyst Precursor | [Rh(COD)Cl]₂ | Metal Source |

| Ligand | This compound | Activates and stabilizes the catalyst |

| Hydrogen Source | H₂ gas (5 bar) | Reductant |

| Solvent | Methanol | Reaction Medium |

Application in Hydroformylation and Related Carbonylation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.org The reaction is typically catalyzed by rhodium or cobalt complexes modified with phosphine ligands. incatt.nl

The phosphine ligand is crucial for controlling the regioselectivity of the reaction, determining the ratio of the linear to the branched aldehyde product (l/b ratio). uva.nl Generally, bulkier phosphine ligands favor the formation of the sterically less hindered linear aldehyde. wikipedia.org The electronic properties of the phosphine also influence the reaction rate. Electron-donating ligands, such as this compound, can increase the electron density on the rhodium center, which may affect the rates of CO and alkene insertion. Given its moderate steric bulk and strong electron-donating character, this compound would be expected to promote high activity and good selectivity for the linear aldehyde, a desirable product in the synthesis of plasticizers and detergents. researchgate.net

Related carbonylation reactions, such as the synthesis of carboxylic acids or esters, also rely on phosphine-modified catalysts to control activity and selectivity. sigmaaldrich.com

Nucleophilic Organocatalysis by this compound

In contrast to its role as a spectator ligand for a metal, a phosphine can also act as a direct, metal-free nucleophilic catalyst. mdpi.comacs.org This field, known as nucleophilic phosphine organocatalysis, relies on the phosphine's ability to add to electrophilic starting materials, such as activated alkenes (e.g., enones) or alkynes, to generate reactive zwitterionic intermediates like phosphonium (B103445) enolates or allenoates. acs.org

The key requirements for the phosphine are high nucleophilicity and the ability to act as a good leaving group to turn over the catalytic cycle. Trialkylphosphines are generally more nucleophilic than triarylphosphines and are thus highly effective in these roles. This compound, being a relatively unhindered and strongly nucleophilic trialkylphosphine, is well-suited for this type of catalysis. It can mediate a variety of transformations, including:

Michael additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Annulations: Facilitating the formation of new rings through cascade reactions.

Acyl transfers: Acting as a nucleophilic shuttle for acyl groups.

The reaction is initiated by the nucleophilic attack of the phosphine on the electrophile, followed by a series of steps involving the generated zwitterion, and concludes with the elimination of the phosphine catalyst to release the final product.

Catalyst Lifespan, Deactivation Pathways, and Regeneration Strategies

The long-term stability and recyclability of a homogeneous catalyst are paramount for its viability in industrial applications. The lifespan of a catalyst system utilizing this compound is dictated by its resistance to various deactivation pathways under operational conditions. Understanding these mechanisms is crucial for optimizing reaction conditions to prolong catalyst life and for developing effective regeneration strategies. The deactivation of phosphine-based catalysts is a well-documented phenomenon, with several key pathways contributing to the loss of catalytic activity. scispace.comammoniaknowhow.comresearchgate.net

Catalyst Deactivation Pathways

The deactivation of metal complexes containing this compound can occur through several mechanisms, primarily involving the degradation of the phosphine ligand itself. As a trialkylphosphine, it is susceptible to pathways common to this class of ligands, including oxidation, thermal degradation, and P-C bond cleavage. ilpi.comcharlotte.edu

Oxidative Degradation: One of the most common deactivation pathways for phosphine ligands is the oxidation of the phosphorus(III) center to a phosphine oxide (P=O). acs.orguvic.ca In the case of this compound, this results in the formation of this compound oxide. This oxidation renders the ligand unable to coordinate effectively with the metal center, leading to a loss of catalytic activity. ilpi.comnih.gov This pathway is particularly relevant in aerobic oxidation reactions or when trace amounts of oxygen are present in the reaction system. acs.orgnsf.gov Studies on various phosphine ligands have shown that this oxidative decomposition can occur in parallel with the productive catalytic turnover. nsf.gov

Thermal Degradation: Homogeneous catalysts often operate at elevated temperatures to achieve desired reaction rates. However, high temperatures can also lead to the thermal degradation of the catalyst components. ammoniaknowhow.com For alkylphosphine ligands like this compound, thermal stress can induce the cleavage of the phosphorus-carbon bonds, leading to irreversible decomposition of the ligand and deactivation of the catalyst. acs.orgcranfield.ac.uk The thermal stability is often influenced by the nature of the alkyl substituents on the phosphorus atom. cranfield.ac.uk The loss of catalyst activity is typically observed as a function of time at a given temperature.

Table 1: Illustrative Example of Thermal Impact on a Generic Alkylphosphine-Metal Catalyst's Activity

| Temperature (°C) | Operating Time (hours) | Relative Catalyst Activity (%) | Primary Deactivation Observation |

| 80 | 24 | 95 | Minimal activity loss |

| 100 | 24 | 82 | Slow degradation, minor P-C bond cleavage products detected |

| 120 | 24 | 55 | Significant ligand degradation, formation of palladium black |

| 140 | 24 | <20 | Rapid decomposition, substantial P-C bond cleavage |

Note: This table is a hypothetical representation based on general principles of thermal deactivation for phosphine-based catalysts and does not represent specific experimental data for this compound.

Regeneration Strategies

To improve the economic feasibility of using this compound in catalytic processes, strategies for regenerating the deactivated catalyst are essential. The primary focus of regeneration is typically the reversal of the most common deactivation pathway: ligand oxidation.

Reduction of this compound Oxide: The most prevalent strategy for regenerating phosphine ligands is the reduction of the phosphine oxide by-product back to the trivalent phosphine. researchgate.net This converts the inactive this compound oxide back into the catalytically active this compound. This P(V) to P(III) reduction is a challenging chemical transformation due to the high strength of the phosphorus-oxygen double bond. ru.nl

Common reducing agents for phosphine oxides include organosilanes, such as trichlorosilane (B8805176) (HSiCl₃) or polymethylhydrosiloxane (B1170920) (PMHS). ru.nlresearchgate.net These reagents have proven effective for the reduction of a wide variety of phosphine oxides.

Table 2: Overview of Common Reducing Agents for Phosphine Oxide Regeneration

| Reducing Agent | Typical Conditions | General Efficiency | Reference |

| Trichlorosilane (HSiCl₃) | Toluene, reflux | High | researchgate.net |

| Polymethylhydrosiloxane (PMHS) | With Ti(OiPr)₄ catalyst | Good to High | ru.nl |

| Lithium Aluminium Hydride (LiAlH₄) | THF, reflux | High, but poor functional group tolerance | ru.nl |

| Oxalyl Chloride / Triflic Anhydride | Activates P=O for subsequent reduction | Used in multi-step procedures | ru.nl |

Note: This table summarizes general strategies applicable to the reduction of phosphine oxides, including this compound oxide.

Theoretical and Computational Investigations of Dimethyl Octyl Phosphane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of dimethyl(octyl)phosphane. These computational methods, such as Density Functional Theory (DFT) and other ab initio techniques, provide insights into the molecule's ground state electronic properties, including electron distribution and molecular orbital energies. doi.orgresearchgate.netmdpi.com The electronic structure is key to determining the compound's reactivity and its behavior as a ligand in organometallic complexes. ucf.eduotago.ac.nz

Calculations can elucidate the nature of the phosphorus lone pair, which is crucial for its coordination chemistry. The results of these calculations often include parameters like Mulliken effective charges on atoms and dipole moments, which offer a quantitative picture of the charge distribution within the molecule. researchgate.net Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are determined, which are critical in predicting the molecule's reactivity and its ability to act as an electron donor. nih.gov The electronic energy, enthalpy, and Gibbs free energy of the molecule can also be computed to assess its thermodynamic stability. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation. jstar-research.com Methods like DFT can be used to calculate vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. mdpi.com For instance, the stretching frequency of the P=O bond in related phosphine (B1218219) oxides shows a correlation with the strength of intermolecular interactions. mdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts, particularly for the ³¹P nucleus, can be predicted to aid in the structural elucidation of the molecule and its complexes. mdpi.compleiades.online

Conformational analysis, another key area of computational investigation, explores the different spatial arrangements of the atoms in this compound and their relative energies. nih.govmanchester.ac.ukgithub.io Due to the flexible nature of the octyl chain, the molecule can exist in numerous conformations. Computational methods, including molecular mechanics and more advanced quantum chemical calculations, can identify the most stable conformers and the energy barriers between them. frontiersin.org This understanding of conformational preferences is vital, as the specific conformation of the ligand can significantly influence its steric bulk and, consequently, its coordination behavior and the reactivity of the resulting metal complex. nih.gov

Computational Studies of Reaction Mechanisms in Catalysis

Computational studies are instrumental in elucidating the mechanisms of catalytic reactions where this compound acts as a ligand. core.ac.ukresearchgate.netbris.ac.uk By modeling the entire catalytic cycle, researchers can investigate the structures of intermediates and transition states, providing a detailed, step-by-step understanding of the reaction pathway. researchgate.net These studies often employ DFT to calculate the free energy profiles of different potential mechanisms, allowing for the identification of the most favorable route. ucf.edu

For example, in cross-coupling reactions, computational models can help to understand the role of the phosphine ligand in key steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.net The electronic and steric properties of this compound, as determined by computational methods, can be correlated with its influence on the reaction's rate, selectivity, and catalyst stability. tum.de These insights are crucial for the rational design of more efficient catalysts for a wide range of chemical transformations. ucf.edu

Ligand Steric and Electronic Parameter Quantification

The influence of phosphine ligands in organometallic chemistry is often rationalized by quantifying their steric and electronic properties. libretexts.org For this compound, these parameters can be determined computationally, providing valuable data for predicting its behavior in catalytic systems. chemrxiv.org

Ligand Cone Angle (θ): The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. wikipedia.org It is defined as the apex angle of a cone, centered at a standard metal-phosphorus bond distance, that encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.orgresearchgate.net Computational methods allow for the precise calculation of the cone angle from the optimized geometry of the ligand. nih.govtaylorandfrancis.com The cone angle for this compound is expected to be influenced by the conformation of the flexible octyl group. Other steric descriptors, such as percent buried volume (%Vbur), which quantifies the percentage of the metal's coordination sphere occupied by the ligand, can also be computationally determined and may provide a more accurate representation of steric effects in certain contexts. ucla.eduucla.edu

| Parameter | Description | Illustrative Value (for similar phosphines) |

| Tolman Electronic Parameter (TEP) | Measures the electron-donating ability of the phosphine ligand. A lower value indicates a stronger donor. | ~2064.1 cm⁻¹ (for PMe₃) wikipedia.org |

| Tolman Cone Angle (θ) | Measures the steric bulk of the phosphine ligand. A larger angle indicates greater steric hindrance. | ~132° (for PEt₃) researchgate.net |

| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere of a metal occupied by the ligand. | Varies depending on the metal and complex geometry. |

Molecular Dynamics and Simulation Studies for Ligand-Metal Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic interactions between this compound and metal centers. calvin.edunih.gov Unlike static quantum chemical calculations, MD simulations can model the movement of atoms and molecules over time, offering insights into the conformational flexibility of the ligand upon coordination and the stability of the resulting metal complex. mdpi.comliberty.edu

These simulations can be used to explore the conformational landscape of the coordinated ligand, identifying the most populated conformations and the energetic barriers to conformational changes. arxiv.org This is particularly important for the flexible octyl chain of this compound, as its orientation can significantly impact the accessibility of the metal's active site in a catalyst. mdpi.com Furthermore, MD simulations can be employed to study the binding and dissociation of the ligand from a metal surface or a metal complex in solution, providing information on the thermodynamics and kinetics of these processes. nih.govresearchgate.net By combining MD simulations with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, a more accurate description of the electronic interactions at the metal center can be achieved while treating the larger part of the system with less computationally expensive methods. nih.gov

Advanced Derivatives, Analogues, and Structure Activity Relationships of Dimethyl Octyl Phosphane

The exploration of organophosphorus compounds, particularly phosphine (B1218219) ligands, is a cornerstone of modern catalysis. Dimethyl(octyl)phosphane serves as a fundamental scaffold from which a diverse array of advanced derivatives and analogues can be developed. These modifications are aimed at fine-tuning the ligand's steric and electronic properties to enhance catalytic activity, selectivity, and stability in various chemical transformations.

Future Directions and Perspectives in Dimethyl Octyl Phosphane Research

Integration with Sustainable and Green Chemical Processes

The growing emphasis on sustainable and green chemistry necessitates the development of chemical processes that are environmentally benign and economically viable. nih.govresearchgate.net Future research into dimethyl(octyl)phosphane should prioritize its synthesis and application within this framework. The "greening" of phosphonate (B1237965) and phosphine (B1218219) chemistry is an active area of research, focusing on novel synthetic methods, enhanced biodegradability, and phosphorus recovery and recycling. rsc.org

Key research objectives should include:

Renewable Feedstocks: Investigating the synthesis of the octyl moiety from biorenewable sources, such as fatty acids derived from plant oils, to reduce reliance on petrochemicals.

Energy-Efficient Synthesis: The use of methods like microwave irradiation, which can often lead to shorter reaction times and reduced energy consumption, should be explored for the synthesis of this compound. mdpi.com Microwave-assisted reactions have proven effective for various organophosphorus transformations, including esterifications and reductions that are difficult under conventional heating. mdpi.com

Benign Solvents: A major source of waste in chemical processes comes from traditional organic solvents. nih.gov Research should focus on utilizing greener solvents, such as ionic liquids, supercritical fluids, or even water, for reactions involving this compound. nih.govuq.edu.au The compound's amphiphilic nature might be exploited in aqueous or biphasic systems. For instance, tri(octyl-decyl) amine has been studied in sustainable extraction processes, suggesting a similar potential for related long-chain amines and phosphines. acs.org

Catalyst Recycling: When used as a ligand in homogeneous catalysis, developing methods to recover and reuse this compound or its metal complexes is crucial. Its long alkyl chain could facilitate separation through techniques like organic-phase extraction or temperature-dependent solubility.

Table 1: Application of Green Chemistry Principles to this compound Lifecycle

| Green Chemistry Principle | Application in this compound Research |

| Prevent Waste | Develop high-yield synthetic routes with minimal byproducts. |

| Atom Economy | Utilize addition reactions, such as hydrophosphination, to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Synthesis | Avoid toxic reagents and intermediates, potentially using in situ generation of phosphine precursors. acs.org |

| Safer Solvents & Auxiliaries | Focus on syntheses and catalytic applications in water, ionic liquids, or solvent-free conditions. nih.govacs.org |

| Energy Efficiency | Employ microwave or sonochemical methods to reduce reaction times and temperatures. mdpi.com |

| Use of Renewable Feedstocks | Derive the octyl group from biomass sources. |

| Catalysis | Design catalytic processes that are highly efficient, allowing for low catalyst loadings of this compound-metal complexes. |

| Design for Degradation | Study the environmental fate and biodegradability of this compound to prevent persistence. |

Development of Novel Catalytic Transformations

Phosphines are ubiquitous in catalysis, acting as nucleophilic organocatalysts or as ligands for transition metals. nih.govacs.org The unique combination of a sterically small, electron-rich phosphorus center and a long hydrocarbon tail in this compound suggests it could offer unique advantages in a variety of catalytic reactions.

Future research should explore its potential in:

Nucleophilic Phosphine Catalysis: The field of nucleophilic phosphine catalysis involves the addition of a phosphine to an electrophile to generate a reactive zwitterionic intermediate. nih.gov Studies have shown that phosphines with dimethyl substituents can accelerate certain reactions compared to their triphenylphosphine (B44618) counterparts. nih.gov Therefore, this compound could be a highly effective catalyst for transformations such as Michael additions, annulations, and cyanosilylations. nih.govacs.org Its octyl group could enhance solubility in specific organic media, potentially enabling reactions that are difficult with smaller, less soluble phosphines.

Ligand in Cross-Coupling Reactions: The efficacy of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the phosphine ligand. The formation of highly reactive, coordinatively unsaturated monoligated palladium species (L1Pd(0)) is often key to efficient catalysis. acs.org The steric and electronic properties of this compound could be tuned to favor the formation of these L1Pd(0) intermediates, potentially leading to highly active catalysts for Suzuki, Stille, and other cross-coupling reactions. acs.org

Multiphase and Micellar Catalysis: The amphiphilic character of this compound makes it an ideal candidate for applications in multiphase catalysis, where the catalyst resides in one phase (e.g., an organic or micellar phase) and the products in another, simplifying catalyst separation. It could act as a surfactant and ligand simultaneously, promoting reactions in aqueous media by forming micelles that serve as nanoreactors.

Exploration in Materials Science and Beyond Catalysis

The application of organophosphorus compounds extends well beyond catalysis into the realm of materials science. sigmaaldrich.com The distinct functionalities of the phosphine headgroup and the alkyl tail in this compound make it a promising building block for advanced materials.

Potential areas for future investigation include:

Surface Modification: The phosphine group can anchor to metal or semiconductor surfaces, while the octyl tail can be used to control surface properties. This could be applied to the functionalization of nanoparticles, such as quantum dots, where phosphine ligands are used to passivate the surface and improve photoluminescent properties. The octyl chains could render the nanoparticles soluble in nonpolar matrices for applications in displays and lighting.

Functional Polymers and Composites: this compound could be incorporated into polymer chains, either as a pendant group or as part of the main chain. Such polymers could have applications as metal-scavenging materials, flame retardants, or polymeric ligands for catalysis. Phosphorylated cellulose (B213188) has been used to create sustainable nanocomposites, suggesting a pathway for incorporating phosphine functionalities into bioplastics. acs.org

Self-Assembled Monolayers (SAMs): The ability of phosphines to bind to surfaces like gold or platinum, combined with the van der Waals interactions between the octyl chains, could be exploited to form highly ordered self-assembled monolayers. These SAMs could be used to create tailored interfaces for sensors, electronic devices, or corrosion-resistant coatings.

Advanced Analytical and Spectroscopic Techniques for In Situ Studies

A molecular-level understanding of how this compound functions in catalytic or materials systems is essential for rational design and optimization. Modern analytical and spectroscopic techniques that allow for in situ and operando studies are critical for gaining these insights. rsc.org

Future research would benefit from the application of:

In Situ Raman and Infrared (IR) Spectroscopy: These vibrational techniques can provide real-time information on the structure of a catalyst and the presence of reaction intermediates. rsc.org For example, in situ IR spectroscopy could monitor changes in the coordination of this compound to a metal center during a catalytic cycle. nih.gov

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for elucidating reaction mechanisms, determining catalyst resting states, and quantifying non-covalent interactions. uni-regensburg.de Advanced techniques could be used to study the kinetics of catalytic reactions involving this compound and to characterize its binding modes.

X-ray Absorption Spectroscopy (XAS): XAS techniques, including EXAFS and XANES, are invaluable for probing the local coordination environment and oxidation state of metal atoms in catalysts. nih.gov Applying XAS to a metal complex of this compound under reaction conditions could reveal the dynamic changes in the catalyst's structure during turnover. nih.gov

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and identify catalytic intermediates, providing direct evidence for proposed mechanistic pathways. nih.gov This would be particularly useful for studying complex catalytic cycles involving this compound.

Table 2: Advanced Analytical Techniques for Studying this compound Systems

| Technique | Information Provided | Potential Application |

| Raman Spectroscopy | Vibrational modes of P-C bonds, catalyst structure, detection of surface species. rsc.org | In situ monitoring of catalyst integrity and intermediate formation on a surface. |

| NMR Spectroscopy | Molecular structure, reaction kinetics, hydrogen bonding, catalyst-substrate interactions. uni-regensburg.de | Elucidating the mechanism of organocatalysis or the structure of metal-ligand complexes in solution. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances of metal centers. nih.gov | Characterizing the active site of a this compound-metal catalyst under operando conditions. |

| Mass Spectrometry (MS) | Identification of transient intermediates, catalyst decomposition products. nih.gov | Providing direct evidence for species involved in a catalytic cycle. |

Q & A

Q. Key Parameters :

- Temperature control (−78°C) prevents side reactions like ligand scrambling .

- Solvent choice (ether vs. THF) affects reaction kinetics and yield (85–88% reported for analogous compounds) .

- Exclusion of moisture/oxygen is critical to avoid oxidation of the phosphane.

Q. Troubleshooting :

- Low yields may result from incomplete deprotonation; ensure stoichiometric excess of n-BuLi.

- Purity can be improved via vacuum distillation or column chromatography under inert atmosphere .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Answer:

Primary Techniques :

- ³¹P NMR : A singlet near δ −45 to −50 ppm confirms the presence of a P(CH₃)₂ group. Splitting patterns (e.g., coupling with fluorine in fluorinated analogs) may indicate impurities or coordination .

- ¹H NMR : Methyl protons on phosphorus appear as doublets (²Jₚₕₒₛₚₕₒᵣᵤₛ–ₕyᵣₒgₑₙ ≈ 3–5 Hz) at δ 1.3–1.5 ppm. Octyl chain protons show typical alkyl resonances .

- Elemental Analysis : Confirm C/H/P ratios; deviations >0.3% suggest impurities or incomplete reaction .

Q. Resolving Contradictions :

- Discrepancies between NMR and elemental data may arise from residual solvents (e.g., THF in the product). Use high-vacuum drying and multiple solvent washes .

- GC-MS can detect volatile byproducts (e.g., unreacted ClP(CH₃)₂), while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

Handling Protocols :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use in a fume hood to avoid inhalation of vapors .

- Storage : Keep under inert gas (argon/nitrogen) at −20°C to prevent oxidation. Use glass containers with PTFE-lined caps .

- Spill Management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .

Q. Hazard Mitigation :

- Phosphanes are pyrophoric; avoid contact with air or oxidizing agents.

- In case of skin exposure, wash immediately with soap/water and seek medical attention if irritation persists .

Advanced: How does the electronic structure of this compound influence its coordination behavior in transition metal complexes?

Answer:

Electronic Effects :

- The electron-donating methyl and octyl groups increase the σ-donor strength of the phosphane ligand, stabilizing low-oxidation-state metals (e.g., Rh(I), Pd(0)) in catalytic cycles .

- Compared to arylphosphanes (e.g., PPh₃), alkylphosphanes like this compound provide stronger σ-donation but weaker π-accepting ability, altering metal-ligand bond lengths and redox potentials .

Q. Methodological Insights :

- Cyclic Voltammetry : Measure metal complex redox potentials to assess ligand electronic contributions.

- XAS/XPS : Probe metal-ligand bonding via phosphorus K-edge X-ray absorption spectroscopy .

Example : In rhodium-catalyzed hydrofunctionalization, this compound accelerates oxidative addition steps due to enhanced electron density at the metal center .

Advanced: What methodologies are recommended for studying the catalytic activity of this compound in cross-coupling reactions?

Answer:

Experimental Design :

Kinetic Profiling : Monitor reaction rates via in situ ³¹P NMR or GC to establish rate laws (e.g., zero-order in phosphane concentration indicates rapid ligand exchange) .

Isolation of Intermediates : Use low-temperature crystallography or ESI-MS to identify catalytically active species (e.g., Pd(0)-phosphane complexes).

Case Study :

In Suzuki-Miyaura coupling, compare turnover frequencies (TOFs) of Pd complexes with this compound versus PPh₃. Higher TOFs may reflect improved stability of the Pd(0) intermediate .

Q. Data Interpretation :

- A negative entropy of activation (ΔS‡ < 0) suggests associative mechanisms, where phosphane dissociation is rate-limiting .

Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reaction systems?

Answer:

Computational Workflow :

DFT Calculations : Optimize geometries of metal-phosphane complexes (e.g., using B3LYP/def2-TZVP) to predict bond dissociation energies and frontier orbital profiles .

Molecular Dynamics : Simulate ligand exchange dynamics in solvent environments to assess steric effects of the octyl group .

Q. Validation :

- Compare computed ³¹P NMR chemical shifts with experimental data to refine computational models .

- Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density distributions in metal-phosphane bonds .

Example : For a proposed Ni-catalyzed reaction, computational screening can rank this compound against other ligands based on predicted activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.